N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride
Overview
Description
N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxothiolan ring and dibutylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride typically involves the reaction of dibutylamine with a suitable precursor containing the dioxothiolan ring. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. Solvent selection is critical, with ethanol or a mixture of ethanol and dimethylformamide (DMF) being commonly used to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the amine or dioxothiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The dioxothiolan ring and dibutylamine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride
- N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride
Uniqueness
N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride is unique due to its dibutylamine moiety, which imparts distinct chemical and biological properties compared to its dimethyl and cyclobutyl analogs.
Properties
IUPAC Name |
N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S.ClH/c1-3-5-8-13(9-6-4-2)12-7-10-16(14,15)11-12;/h12H,3-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKIFMJTVXJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCS(=O)(=O)C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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